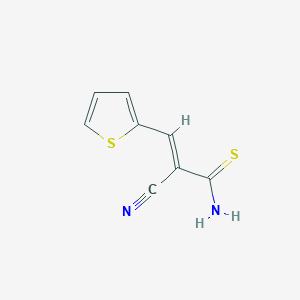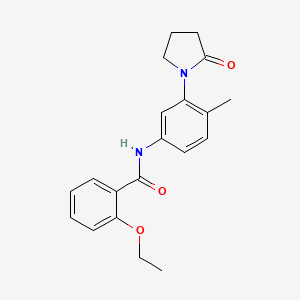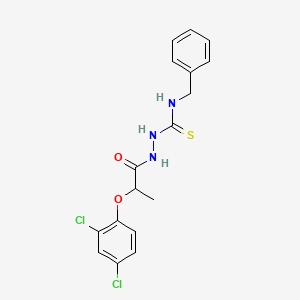
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid, also known as MPDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDQ belongs to the class of quinoline carboxylic acids and has been synthesized using different methods.
作用機序
The mechanism of action of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in cancer cells is not fully understood. However, studies have suggested that 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II activity leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to have anti-inflammatory activity. 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to have anti-oxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC and NMR. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have good stability, making it a suitable candidate for long-term experiments. However, one of the limitations of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid is its low solubility in water, which may limit its application in some experiments.
将来の方向性
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has shown promising results in various fields of scientific research. In the future, more studies are needed to understand the mechanism of action of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in cancer cells fully. Additionally, more research is needed to explore the potential applications of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in other fields, such as neurodegenerative diseases and diabetes. Furthermore, the development of new synthetic methods for 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid may lead to the discovery of new analogs with improved properties.
合成法
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid can be synthesized using different methods, including the reaction of 2-methyl-4-oxo-3,4-dihydroquinoline-5-carboxylic acid with acetic anhydride, followed by treatment with propargyl bromide. Another method involves the reaction of 2-methyl-3,4-dihydroquinoline-4-carboxylic acid with acetic anhydride, followed by treatment with propargyl bromide and then acidic hydrolysis. Both methods have been reported to yield 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid with good purity and yield.
科学的研究の応用
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of application is in the development of new anti-cancer drugs. 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
特性
IUPAC Name |
6-methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-12(16)15-8-4-5-10-11(15)7-6-9(2)13(10)14(17)18/h3,6-7H,1,4-5,8H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMCVDWCKIHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(CCC2)C(=O)C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2424730.png)
![2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2424731.png)

![N-(2,4-dimethoxyphenyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2424736.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)

![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2424741.png)
![3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2424742.png)


![N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2424747.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine](/img/structure/B2424748.png)